molecular formula C33H36N2O6 B14148118 3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14148118
M. Wt: 556.6 g/mol
InChI Key: PBDHSVHEJMPQLX-OWWNRXNESA-N
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Description

4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of aromatic and ether groups: These steps may involve Suzuki-Miyaura coupling reactions or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its morpholine moiety.

    Biological Studies: It can be used to study the interactions between small molecules and proteins, particularly those involved in signal transduction pathways.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with neurotransmitter receptors, while the aromatic and ether groups can participate in π-π stacking interactions with proteins. These interactions can modulate the activity of various signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-based compounds, such as:

Uniqueness

The uniqueness of 4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione lies in its combination of a pyrrolidine ring, a morpholine moiety, and multiple aromatic and ether groups. This combination of structural features gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H36N2O6

Molecular Weight

556.6 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H36N2O6/c1-24-8-5-6-11-28(24)41-23-22-40-27-14-12-25(13-15-27)30-29(31(36)26-9-3-2-4-10-26)32(37)33(38)35(30)17-7-16-34-18-20-39-21-19-34/h2-6,8-15,30,36H,7,16-23H2,1H3/b31-29+

InChI Key

PBDHSVHEJMPQLX-OWWNRXNESA-N

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCCN5CCOCC5

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCCN5CCOCC5

Origin of Product

United States

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